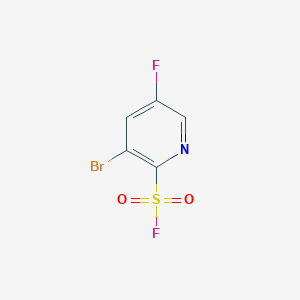

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride

Description

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a halogenated pyridine derivative featuring a sulfonyl fluoride group at the 2-position, bromine at the 3-position, and fluorine at the 5-position. This structure combines electron-withdrawing substituents (Br, F) and a reactive sulfonyl fluoride group, making it valuable in medicinal chemistry and materials science. Sulfonyl fluorides are increasingly utilized as electrophilic warheads in covalent inhibitors due to their hydrolytic stability compared to sulfonyl chlorides .

Properties

IUPAC Name |

3-bromo-5-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPUDFGTZPNUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-fluoropyridine, followed by sulfonylation with a sulfonyl fluoride reagent . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and sulfonamides, depending on the specific reaction and conditions used .

Scientific Research Applications

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points:

Reactivity of Sulfonyl Groups :

- Sulfonyl fluorides (e.g., the main compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides (e.g., ), making them ideal for prolonged biological interactions .

- Sulfonyl chlorides are more reactive in nucleophilic substitutions but require careful handling due to moisture sensitivity .

Substituent Effects: Trifluoromethyl (-CF₃) groups (e.g., ) enhance lipophilicity and metabolic stability, favoring agrochemical applications.

Positional Isomerism :

- The position of sulfonyl groups (2- vs. 3-/5-) influences electronic and steric properties. For instance, 2-sulfonyl derivatives may exhibit better steric accessibility in enzyme binding pockets compared to 3-sulfonyl analogs .

Applications :

- Sulfonyl fluorides are prioritized in covalent drug discovery (e.g., kinase inhibitors) due to their "clickable" reactivity .

- Sulfonyl chlorides (e.g., ) are intermediates in sulfonamide antibiotics but face stability challenges.

Research Findings and Limitations

- Synthetic Challenges : Halogenated pyridines with sulfonyl fluoride groups require controlled fluorination conditions to avoid byproducts. Evidence gaps exist regarding precise synthetic routes for the main compound.

- Emerging Trends : Sulfonyl fluorides are gaining traction over chlorides in medicinal chemistry due to their stability and compatibility with bioorthogonal reactions .

Biological Activity

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural attributes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-bromo-5-fluoropyridine-2-sulfonyl fluoride

- CAS Number : 2344679-95-2

- Molecular Formula : C₅H₂BrF₂N O₂S

- Molecular Weight : 228.04 g/mol

The compound is believed to exert its biological effects through the inhibition of specific enzymes involved in various biochemical pathways. Its sulfonyl fluoride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target proteins, which can lead to enzyme inhibition or modulation of signaling pathways.

Biological Activity

Research indicates that 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride may exhibit several biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for cellular processes. For example, studies indicate that similar sulfonyl fluorides can effectively inhibit farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins essential for cell signaling .

- Antiproliferative Effects : Some derivatives of pyridine sulfonyl fluorides have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Experimental Data

-

Inhibition of Farnesyltransferase :

- A study reported that modifications in the pyridine ring structure can enhance FTase inhibition potency. The introduction of bromine and fluorine substituents significantly increased the inhibitory activity compared to non-halogenated analogs .

- Table 1 summarizes the IC50 values for various analogs, highlighting the enhanced activity of brominated compounds.

Compound IC50 (nM) Selectivity for FTase over GGTase 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride 79 ± 30 7-fold more selective Non-halogenated analog >1000 N/A - Anticancer Activity :

- Pharmacokinetics and Toxicology :

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-bromo-5-fluoropyridine-2-sulfonyl fluoride, and how do their yields compare?

- Answer : A common approach involves functionalizing halogenated pyridine precursors. For example, ortho-lithiation of 5-bromo-2-fluoropyridine with LDA (lithium diisopropylamide) at -78°C, followed by reaction with trimethylborate, yields boronic acid intermediates suitable for Suzuki couplings . Sulfonyl fluoride groups can be introduced via sulfonation with chlorosulfonic acid, followed by fluorination with KF or related agents. Yields vary based on reaction conditions: lithiation steps typically achieve >80% efficiency, while sulfonation/fluorination steps may drop to 50–70% due to competing side reactions .

Q. How can the purity and structural integrity of 3-bromo-5-fluoropyridine-2-sulfonyl fluoride be validated?

- Answer : Use a combination of analytical techniques:

- NMR : NMR is critical for confirming fluorine substitution patterns (e.g., δ -60 to -70 ppm for sulfonyl fluoride groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H] at m/z 278.92 for CHBrFNOS) .

- Elemental Analysis : Validate Br/F stoichiometry (expected %Br: 28.6; %F: 13.7) .

Q. What are the key stability considerations for storing this compound?

- Answer : The sulfonyl fluoride group is moisture-sensitive. Store under inert gas (argon) in anhydrous solvents (e.g., THF, DCM) at -20°C. Degradation via hydrolysis forms sulfonic acids, detectable by NMR (broad peaks near δ 4–5 ppm) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselective functionalization?

- Answer : The electron-withdrawing sulfonyl fluoride and fluorine substituents direct electrophilic attacks to the meta position (C-5). For cross-coupling reactions, the bromine at C-3 acts as a leaving group in Suzuki-Miyaura reactions when paired with Pd(PPh)/KCO in dioxane/water (80°C, 12h), achieving >75% yields . Computational studies (DFT) show that the LUMO at C-5 is stabilized by adjacent electron-withdrawing groups, favoring nucleophilic substitution .

Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (SNAr) reactions?

- Answer : Competing pathways arise due to:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating SNAr at C-5.

- Catalyst Choice : CuI/1,10-phenanthroline systems promote Ullmann-type coupling at C-3, while Pd catalysts favor C-5 activation .

- Leaving Group Mobility : Bromine at C-3 is less reactive than iodine, requiring higher temperatures (120°C vs. 80°C for iodo analogs) .

Q. How can contradictions in reported reaction yields for similar fluoropyridines be resolved?

- Answer : Contradictions often stem from:

- Impurity Profiles : Unreacted starting materials (e.g., residual boronic acids) may inflate yields. Use HPLC-MS to quantify byproducts .

- Catalyst Deactivation : Pd leaching in Suzuki reactions reduces efficiency. Track Pd content via ICP-MS and optimize ligand ratios (e.g., 1:3 Pd: PPh) .

- Moisture Sensitivity : Trace water hydrolyzes sulfonyl fluoride groups, lowering functional yields. Karl Fischer titration ensures solvent dryness (<50 ppm HO) .

Q. What strategies optimize the synthesis of analogs via late-stage diversification?

- Answer :

- Parallel Synthesis : Use the bromine at C-3 for cross-coupling to introduce aryl/heteroaryl groups (e.g., Suzuki, Negishi).

- Sulfonyl Fluoride Exchange : Replace the sulfonyl fluoride with thiols via nucleophilic substitution (e.g., NaSH in DMF, 60°C) to generate sulfonamides or sulfonic esters .

- Fluorine Retention : Avoid basic conditions (pH >9) to prevent defluorination. Monitor using NMR .

Methodological Tables

Table 1 : Comparison of Cross-Coupling Conditions for C-3 Bromine Substitution

| Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Dioxane/HO | 80 | 78 | |

| Ullmann | CuI/Phenanthroline | DMF | 120 | 65 | |

| Stille | Pd(dba)/AsPh | Toluene | 100 | 82 |

Table 2 : Stability of 3-Bromo-5-fluoropyridine-2-sulfonyl Fluoride Under Storage Conditions

| Condition | Degradation (%)* | Time (Weeks) | Detected Byproducts |

|---|---|---|---|

| -20°C (Argon) | <5 | 12 | None |

| 25°C (Air) | 35 | 4 | Sulfonic acid, Br |

| 4°C (DCM) | 15 | 8 | Partial hydrolysis |

| *Quantified via NMR . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.